2-(2,6-Dimethoxyphenyl)pyrrolidine;hydrochloride
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Overview
Description
2-(2,6-Dimethoxyphenyl)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two methoxy groups attached to the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2,6-Dimethoxyphenyl)pyrrolidine;hydrochloride typically involves the reaction of 2,6-dimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using an acid catalyst to facilitate the formation of the pyrrolidine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2,6-Dimethoxyphenyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-(2,6-Dimethoxyphenyl)pyrrolidine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool to study biological pathways.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethoxyphenyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
2-(2,6-Dimethoxyphenyl)pyrrolidine;hydrochloride can be compared with other similar compounds, such as:
2-(2,6-Dimethoxyphenyl)pyrrolidine: Lacks the hydrochloride group but shares similar structural features and chemical properties.
2-(2,6-Dimethoxyphenyl)pyrrolidine-2,5-dione: Contains a dione group, which significantly alters its chemical reactivity and biological activity.
Pyrrolidine-2,5-dione: A simpler derivative with different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity.
Properties
IUPAC Name |
2-(2,6-dimethoxyphenyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-10-6-3-7-11(15-2)12(10)9-5-4-8-13-9;/h3,6-7,9,13H,4-5,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPOOMJNWNPBSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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